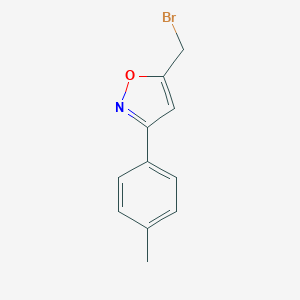

5-(Bromomethyl)-3-(4-methylphenyl)-1,2-oxazole

Descripción general

Descripción

5-(Bromomethyl)-3-(4-methylphenyl)-1,2-oxazole is an organic compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by a bromomethyl group attached to the oxazole ring and a 4-methylphenyl group at the 3-position of the oxazole ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-3-(4-methylphenyl)-1,2-oxazole typically involves the following steps:

Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and amides.

Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via bromination reactions using reagents like N-bromosuccinimide (NBS) under specific conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromomethyl group at the 5-position undergoes facile nucleophilic substitution, enabling the introduction of diverse functional groups. Common nucleophiles include amines, thiols, and alkoxides.

Example reactions:

-

Amine substitution: Reacting with primary or secondary amines (e.g., benzylamine) in polar aprotic solvents (DMF or DMSO) yields 5-(aminomethyl) derivatives. These reactions typically proceed at 60–80°C with yields ranging from 65% to 85% depending on steric and electronic factors .

-

Thiol substitution: Treatment with thiols (e.g., ethanethiol) in the presence of a base (K₂CO₃) produces thioether-linked oxazoles, useful in bioconjugation .

Key conditions:

| Nucleophile | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Benzylamine | DMF | 80°C | 78 |

| Ethanethiol | DMSO | 60°C | 72 |

Cross-Coupling Reactions

The bromomethyl group participates in palladium-catalyzed cross-coupling reactions, facilitating carbon–carbon bond formation.

Suzuki–Miyaura coupling:

-

Reaction with arylboronic acids (e.g., 4-methoxyphenylboronic acid) using PdCl₂(DPPF) and CsF in THF at 90°C yields 5-(aryl)methyl oxazoles. This method is effective for synthesizing biaryl derivatives with yields up to 88% .

Buchwald–Hartwig amination:

-

Coupling with aryl amines (e.g., 4-fluoroaniline) under Pd(OAc)₂/Xantphos catalysis forms 5-(arylamino)methyl oxazoles, critical for accessing pharmacophores .

Oxidation and Reduction

The bromomethyl group and oxazole ring exhibit redox sensitivity:

-

Oxidation: Treatment with KMnO₄ in acidic conditions converts the methyl group to a carboxylic acid, yielding 5-(carboxymethyl) derivatives. This reaction is pH-dependent, with optimal yields (70%) at pH 3–4 .

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the oxazole ring to a dihydrooxazole, altering electronic properties .

Cycloaddition Reactions

The oxazole ring participates in 1,3-dipolar cycloadditions. For example, reactions with nitrile oxides generate fused bicyclic structures, expanding molecular complexity .

Notable example:

-

Reaction with 4-fluorobenzonitrile oxide under microwave irradiation produces a tricyclic adduct in 82% yield .

Functionalization of the Aromatic Ring

The 4-methylphenyl group undergoes electrophilic substitution:

Aplicaciones Científicas De Investigación

Structure

The compound features:

- A bromomethyl group attached to the oxazole ring.

- A 4-methylphenyl group at the 3-position of the oxazole ring.

This structure allows for diverse chemical interactions, making it a valuable intermediate in organic synthesis.

Reaction Types

The compound can undergo:

- Nucleophilic Substitution Reactions : The bromomethyl group can be replaced by various nucleophiles.

- Oxidation and Reduction Reactions : It can be oxidized to form carboxylic acids or reduced to yield alcohols.

Chemistry

5-(Bromomethyl)-3-(4-methylphenyl)-1,2-oxazole serves as an intermediate in synthesizing more complex organic molecules. Its reactivity allows chemists to explore new synthetic pathways and develop novel compounds.

Research indicates that this compound has potential biological activities, particularly in cancer research. It acts as an electrophile, capable of forming covalent bonds with nucleophilic sites on biomolecules such as proteins and DNA. This interaction can disrupt normal cellular functions, leading to various biological effects including cytotoxicity.

Anticancer Activity

Studies have shown that oxazole derivatives exhibit promising anticancer properties. For example:

- Cell Lines Tested : Compounds similar to this compound have been evaluated against fibrosarcoma (HT-1080), breast (MCF-7), and lung carcinoma (A-549) cell lines.

- Mechanism : Induction of apoptosis via activation of caspase pathways has been observed in specific cell lines.

Industrial Applications

The compound is also utilized in the production of agrochemicals, dyes, and other industrial chemicals due to its unique chemical properties.

Case Study 1: Synthesis and Evaluation

A study synthesized several oxazole derivatives and evaluated their biological activities. Key findings include:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | HT-1080 | 19.56 | Apoptosis via caspase activation |

| Compound B | MCF-7 | >100 | No significant activity |

| Compound C | A-549 | 25.00 | Cell cycle arrest at G2/M phase |

This table illustrates the varying degrees of efficacy among related compounds, emphasizing the importance of structural modifications in enhancing biological activity.

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to predict how this compound interacts with target proteins involved in cancer pathways. These studies suggest that the compound can form stable complexes with target proteins, potentially leading to inhibition of their activity.

Mecanismo De Acción

The mechanism of action of 5-(Bromomethyl)-3-(4-methylphenyl)-1,2-oxazole involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This can lead to the formation of covalent bonds with proteins, DNA, or other cellular components, thereby affecting their function and activity.

Comparación Con Compuestos Similares

Similar Compounds

- 5-(Chloromethyl)-3-(4-methylphenyl)-1,2-oxazole

- 5-(Iodomethyl)-3-(4-methylphenyl)-1,2-oxazole

- 5-(Methyl)-3-(4-methylphenyl)-1,2-oxazole

Uniqueness

5-(Bromomethyl)-3-(4-methylphenyl)-1,2-oxazole is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and methyl analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and research.

Actividad Biológica

5-(Bromomethyl)-3-(4-methylphenyl)-1,2-oxazole is a compound of significant interest in the field of organic chemistry and pharmacology due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by:

- A bromomethyl group attached to the oxazole ring.

- A 4-methylphenyl group located at the 3-position of the oxazole ring.

This structure allows for various chemical interactions, making it a valuable intermediate in organic synthesis and a candidate for biological activity studies.

The biological activity of this compound is primarily attributed to its ability to act as an electrophile. The bromomethyl group can participate in nucleophilic substitution reactions, forming covalent bonds with nucleophilic sites on proteins, DNA, or other cellular components. This interaction can disrupt normal cellular functions, leading to various biological effects such as cytotoxicity or modulation of enzymatic activities .

Anticancer Activity

Research has indicated that oxazole derivatives exhibit promising anticancer properties. For instance, studies have shown that similar compounds can inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Specifically:

- Cell Lines Tested : Compounds related to oxazoles have been evaluated against fibrosarcoma (HT-1080), breast (MCF-7 and MDA-MB-231), and lung carcinoma (A-549) cell lines.

- Mechanism : Induction of apoptosis via activation of caspase pathways has been observed, particularly in HT-1080 cells where significant cytotoxicity was recorded .

Case Study 1: Synthesis and Evaluation

A study synthesized a series of oxazole derivatives similar to this compound and evaluated their biological activities. The findings included:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | HT-1080 | 19.56 | Apoptosis via caspase activation |

| Compound B | MCF-7 | >100 | No significant activity |

| Compound C | A-549 | 25.00 | Cell cycle arrest at G2/M phase |

This table illustrates the varying degrees of efficacy among related compounds, highlighting the importance of structural modifications in enhancing biological activity .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to predict how this compound interacts with target proteins involved in cancer pathways. These studies suggest that the compound can form stable complexes with target proteins, potentially leading to inhibition of their activity .

Propiedades

IUPAC Name |

5-(bromomethyl)-3-(4-methylphenyl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO/c1-8-2-4-9(5-3-8)11-6-10(7-12)14-13-11/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPRJQQSZPBCSGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30440814 | |

| Record name | 5-(Bromomethyl)-3-(4-methylphenyl)-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30440814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129135-66-6 | |

| Record name | 5-(Bromomethyl)-3-(4-methylphenyl)-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30440814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.